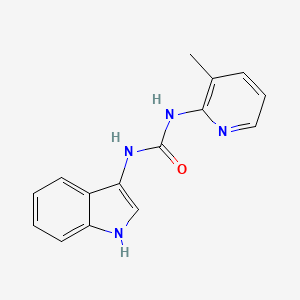

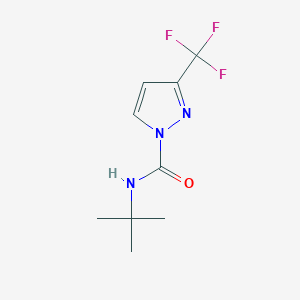

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Trifluoromethylation Reactions

The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have highlighted its significance . Researchers explore this compound as a versatile reagent for introducing trifluoromethyl groups into organic molecules. Trifluoromethylation reactions enable the synthesis of novel compounds with enhanced properties, such as improved bioactivity or altered pharmacokinetics.

Copper-Catalyzed Trifluoromethylthiolation

In a groundbreaking study, scientists developed the first copper-catalyzed direct trifluoromethylthiolation of indoles using N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide as a trifluoromethylthiolation reagent . This method offers several advantages, including readily accessible reagents, mild reaction conditions, and good atom economy. The resulting trifluoromethylthiolated indoles hold promise for applications in drug discovery and materials science.

Medicinal Chemistry

Pyrazoles, characterized by their five-membered heterocyclic structure, serve as core elements in drug design. N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide derivatives have been investigated for various biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . Researchers explore their potential as lead compounds for developing new drugs targeting specific diseases.

Migraine Treatment

Ubrogepant, an FDA-approved medication for acute migraine with or without visual disturbances, contains a trifluoromethyl group . This highlights the relevance of trifluoromethyl-containing compounds in managing neurological conditions. Further research into N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide derivatives may reveal additional applications in migraine therapy.

Eco-Friendly Synthesis

Innovative protocols using N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide derivatives benefit from environmentally friendly attributes. For instance, a method employing Amberlyst-70 as a heterogeneous catalyst offers simple reaction workup and cost-effectiveness . Researchers continue to explore sustainable synthetic routes using this compound.

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Biochemical Pathways

Recent advances in trifluoromethylation involve carbon-centered radical intermediates .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially improving their bioavailability .

Result of Action

Trifluoromethyl-containing compounds are known to have diverse effects due to the presence of the trifluoromethyl group .

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLHZWJXKZRBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)